L-Phenylalaninamide, 5-oxo-L-prolyl-L-leucyl-L-leucylglycylglycyl-L-arginyl-(9CI)

Description

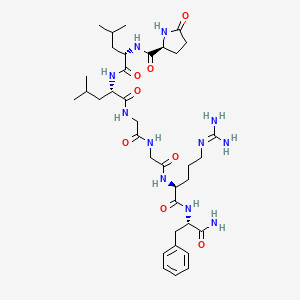

L-Phenylalaninamide, 5-oxo-L-prolyl-L-leucyl-L-leucylglycylglycyl-L-arginyl-(9CI) is a synthetic peptide featuring a pyroglutamic acid (5-oxo-L-proline) residue at its N-terminus, followed by two leucine residues, two glycines, an arginine, and a terminal L-phenylalaninamide. The pyroglutamate moiety confers structural stability by reducing enzymatic degradation, while the leucine-rich hydrophobic segment and glycine spacers may influence folding and solubility.

Properties

Molecular Formula |

C36H57N11O8 |

|---|---|

Molecular Weight |

771.9 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C36H57N11O8/c1-20(2)15-26(46-35(55)27(16-21(3)4)47-34(54)24-12-13-28(48)43-24)32(52)42-18-29(49)41-19-30(50)44-23(11-8-14-40-36(38)39)33(53)45-25(31(37)51)17-22-9-6-5-7-10-22/h5-7,9-10,20-21,23-27H,8,11-19H2,1-4H3,(H2,37,51)(H,41,49)(H,42,52)(H,43,48)(H,44,50)(H,45,53)(H,46,55)(H,47,54)(H4,38,39,40)/t23-,24-,25-,26-,27-/m0/s1 |

InChI Key |

GIFJMXFPCQODBR-IRGGMKSGSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCC(=O)N2 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalaninamide, 5-oxo-L-prolyl-L-leucyl-L-leucylglycylglycyl-L-arginyl-(9CI) involves multiple steps, typically starting with the protection of amino groups and the activation of carboxyl groups. Common reagents used in the synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation . The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. This method is advantageous for producing large quantities of peptides with high purity. The process involves the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalaninamide, 5-oxo-L-prolyl-L-leucyl-L-leucylglycylglycyl-L-arginyl-(9CI) can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

Substitution: Amino acid residues within the peptide can be substituted with other residues to alter its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions typically involve specific pH levels, temperatures, and reaction times to achieve the desired modifications .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds, yielding free thiol groups .

Scientific Research Applications

L-Phenylalaninamide, 5-oxo-L-prolyl-L-leucyl-L-leucylglycylglycyl-L-arginyl-(9CI) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its potential role in cellular signaling pathways and protein-protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Phenylalaninamide, 5-oxo-L-prolyl-L-leucyl-L-leucylglycylglycyl-L-arginyl-(9CI) involves its interaction with specific molecular targets and pathways within cells. This compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Target Compound :

Sequence: 5-oxo-L-prolyl-L-leucyl-L-leucylglycylglycyl-L-arginyl-L-phenylalaninamide

Key Features: Pyroglutamate, dual leucine residues, glycine spacers, arginine, and C-terminal amide.5-Oxo-L-prolyl-L-arginyl-L-prolyl-L-arginyl-L-leucyl-L-seryl-L-histidyl-L-lysylglycyl-L-prolyl-L-methionyl-L-prolyl-L-phenylalanine TFA ():

Sequence: Pyroglutamate-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe

Differences: Longer chain (12 residues vs. 7), multiple proline and arginine residues, and a trifluoroacetic acid (TFA) counterion. The proline-rich sequence may induce rigid secondary structures, contrasting with the target’s glycine flexibility .L-Arginine,L-arginyl-L-prolyl-L-prolylglycyl-L-phenylalanyl-L-threonyl-L-prolyl-L-leucyl-(9CI) ():

Sequence: Arg-Arg-Pro-Pro-Gly-Phe-Thr-Pro-Leu

Differences: Proline-rich region and threonine substitution. This structure likely forms β-turns, whereas the target’s leucine-glycine segment may adopt extended conformations .L-Prolinamide, 5-oxo-L-prolyl-L-isoleucyl-(9CI) ():

Sequence: Pyroglutamate-Ile

Differences: A dipeptide with isoleucine instead of leucine. The shorter chain and branched side chain in isoleucine reduce hydrophobicity compared to the target’s dual leucines .

Physicochemical Properties

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying L-Phenylalaninamide, 5-oxo-L-prolyl-L-leucyl-L-leucylglycylglycyl-L-arginyl-(9CI)?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc/t-Bu protection strategies. The 5-oxo-L-prolyl (pyroglutamyl) residue requires careful coupling to avoid racemization. Purification involves reverse-phase HPLC with a C18 column and gradients of acetonitrile/water (0.1% TFA). Analytical confirmation uses ESI-MS for molecular weight validation (expected ~1,040 Da based on analogous structures) and NMR for stereochemical integrity .

Q. How can researchers validate the structural integrity of this peptide?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) for sequence verification, focusing on fragmentation patterns of the glycylglycyl linker and arginyl residue. Circular dichroism (CD) spectroscopy assesses secondary structure, particularly the conformational stability of the pyroglutamyl and prolyl residues. 2D-NMR (e.g., NOESY) resolves spatial arrangements of the leucyl-leucyl hydrophobic core .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer : The peptide is prone to oxidation (methionyl/leucyl residues) and hydrolysis (glycylglycyl bonds). Lyophilization with cryoprotectants (e.g., trehalose) and storage at -80°C under argon is recommended. Accelerated stability studies (25°C/60% RH) with periodic HPLC-UV analysis monitor degradation. Buffered solutions (pH 5–6) minimize deamidation of the arginyl side chain .

Advanced Research Questions

Q. How does the glycylglycyl linker influence this peptide’s bioactivity in cellular models?

- Methodological Answer : The glycylglycyl motif enhances conformational flexibility, facilitating receptor binding. Comparative studies using analogs with rigid (e.g., prolyl-prolyl) or flexible (e.g., gly-ser-gly) linkers can clarify structure-activity relationships. Surface plasmon resonance (SPR) assays quantify binding affinity to putative targets (e.g., GPCRs), while molecular dynamics simulations (MD) model linker dynamics in aqueous and membrane environments .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from aggregation states or impurities. Size-exclusion chromatography (SEC) identifies oligomerization. Bioactivity assays (e.g., cAMP signaling in HEK293 cells) should include purity checks via LC-MS. Dose-response curves with standardized cell lines (e.g., ATCC-certified) reduce variability. Meta-analyses of published IC₅₀ values using tools like Prism® account for methodological differences .

Q. How can in vivo pharmacokinetic (PK) properties be optimized for this peptide?

- Methodological Answer : PEGylation or lipid conjugation at the N-terminus improves half-life. Radiolabeling (e.g., ¹⁴C at the phenylalaninamide residue) tracks biodistribution in rodent models. Microdialysis in target tissues (e.g., brain) quantifies blood-brain barrier penetration. Proteolytic stability is assessed via incubation in plasma/serum with LC-MS/MS monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.